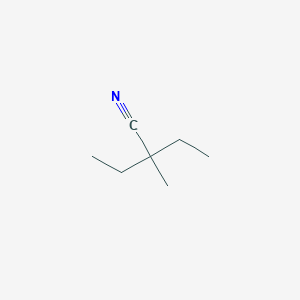![molecular formula C7H6ClN3 B1599631 2-Cloro-3-metil-3H-imidazo[4,5-b]piridina CAS No. 30458-68-5](/img/structure/B1599631.png)
2-Cloro-3-metil-3H-imidazo[4,5-b]piridina
Descripción general
Descripción
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities . They have been found to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways . For instance, IKK-ɛ and TBK1, which are potential targets of imidazo[4,5-b]pyridine derivatives, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways .
Pharmacokinetics
Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, suggesting they have suitable pharmacokinetic properties .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions under specific conditions .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the phosphorylation processes within cells . The compound’s interaction with enzymes such as hERG (human Ether-à-go-go-Related Gene) channels demonstrates its potential in modulating ion channel activities . Additionally, 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine has shown interactions with proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the NF-kappaB signaling pathway, which plays a pivotal role in immune response and inflammation . Moreover, 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine can alter gene expression patterns, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes modulation of metabolic flux and metabolite levels, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinase enzymes results in the inhibition of phosphorylation processes, thereby affecting downstream signaling pathways . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of signaling pathways and inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its biological activity . Additionally, 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential, as it needs to reach specific target sites within the cell to exert its effects .
Subcellular Localization
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interaction with biomolecules and its overall biological activity . Understanding the subcellular localization of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2-chloro-3-methylpyridine with appropriate reagents. One common method involves the use of a palladium-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, N-oxides, and reduced amines, which can be further utilized in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,5-a]pyridine: Known for its use in different therapeutic areas.
Uniqueness
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit aromatase makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGAEKALDRGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445300 | |
| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30458-68-5 | |
| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)





![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)


